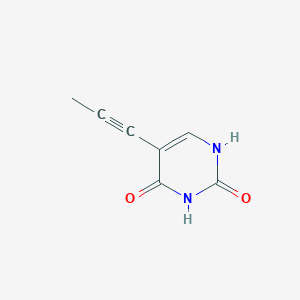

5-Propynyluracil

Description

Contextualization as a Synthetic Pyrimidine (B1678525) Nucleobase Analog

As a synthetic nucleobase analog, 5-propynyluracil is designed and synthesized in laboratories, rather than occurring naturally in biological systems. ontosight.ai Its structure is based on the uracil (B121893) scaffold but includes an alkyne functional group (specifically, a propynyl (B12738560) group) attached at the C-5 position. ontosight.ai This modification is a key feature that influences its behavior and utility in various research applications.

Rationale for Academic Investigation

Academic investigation into this compound is driven by its modified structure and the resulting impact on interactions with other biomolecules, particularly nucleic acids and enzymes involved in nucleic acid metabolism. ontosight.ai Its unique properties make it a valuable tool for probing biological processes and developing novel molecular strategies. ontosight.ai

Structural Modification at the C-5 Position of the Uracil Ring

The introduction of a propynyl group at the C-5 position of the uracil ring is a specific chemical modification that significantly alters the electronic and steric properties of the nucleobase. ontosight.ai This position on the pyrimidine ring is a common site for chemical modifications in synthetic nucleobase analogs, as changes here can influence base pairing, stacking interactions, and recognition by enzymes without disrupting the core Watson-Crick hydrogen bonding faces (though effects on pairing can still occur indirectly).

Influence on Nucleic Acid Interactions and Enzymatic Processes

The presence of the C-5 propynyl group affects how this compound interacts with complementary bases in nucleic acid strands, as well as its recognition and processing by various enzymes. ontosight.ai Studies have shown that incorporating this compound into oligonucleotides can enhance the thermal stability of duplexes and triplexes formed with complementary nucleic acid sequences. atdbio.comgoogle.comnih.gov This increased stability is attributed, in part, to enhanced base stacking interactions due to the lipophilic propynyl group. google.comrsc.orgresearchgate.net

Furthermore, this compound can serve as a substrate or an inhibitor for enzymes involved in nucleic acid synthesis and metabolism. ontosight.aigoogle.comncats.io Its modified structure can influence the efficiency of incorporation into growing nucleic acid chains by polymerases and affect its interactions with nucleases. ontosight.aigoogle.comncats.io Research has explored its impact on enzymatic processes like non-enzymatic transcription, where the this compound-diaminopurine base pair has shown efficiency compared to natural pairs. rsc.orgharvard.eduacs.orgharvard.edu

Utility in Molecular Biological Probes and Systems

Due to its modified properties, this compound is utilized in the design and synthesis of molecular biological probes and in the study of artificial genetic systems. ontosight.aigoogle.com Oligonucleotides containing this compound have enhanced hybridization binding properties, making them useful as probes for detecting specific DNA or RNA sequences in techniques like hybridization assays and FISH (Fluorescence In Situ Hybridization). google.comoup.com The increased duplex stability conferred by this compound is advantageous for probe design. atdbio.comgoogle.comoup.com Additionally, its incorporation into synthetic nucleic acid systems, such as those explored in the context of the origins of life research and non-enzymatic replication, highlights its utility in constructing and studying artificial genetic polymers. rsc.orgharvard.eduacs.orgharvard.edu

Structure

3D Structure

Properties

CAS No. |

134700-29-1 |

|---|---|

Molecular Formula |

C7H6N2O2 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

5-prop-1-ynyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C7H6N2O2/c1-2-3-5-4-8-7(11)9-6(5)10/h4H,1H3,(H2,8,9,10,11) |

InChI Key |

UJBCLAXPPIDQEE-UHFFFAOYSA-N |

SMILES |

CC#CC1=CNC(=O)NC1=O |

Canonical SMILES |

CC#CC1=CNC(=O)NC1=O |

Other CAS No. |

134700-29-1 |

Synonyms |

5-propynyluracil |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Propynyluracil and Its Derivatives

Chemical Synthesis Approaches

The synthesis of 5-propynyluracil and its derivatives typically involves the chemical modification of uracil (B121893) or other pyrimidine (B1678525) precursors ontosight.ai. Various synthetic routes have been developed to achieve this, with a significant focus on palladium-catalyzed cross-coupling reactions.

Derivatization of Uracil and Pyrimidine Precursors

The synthesis of this compound often begins with the chemical modification of uracil or related pyrimidine derivatives ontosight.ai. This can involve introducing functional groups that serve as handles for subsequent reactions, such as halogenation at the C-5 position. For instance, 5-iodouracil (B140508) is a common intermediate in the synthesis of this compound plos.org.

Palladium-Catalyzed Cross-Coupling Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have become prominent in organic synthesis nih.govscielo.br. These reactions are particularly relevant in the synthesis of this compound, enabling the introduction of the propynyl (B12738560) group at the C-5 position of the uracil ring ontosight.ai. The Sonogashira cross-coupling reaction is a widely employed method for this purpose.

The Sonogashira coupling typically involves the reaction of a terminal alkyne (such as propyne) with an aryl or vinyl halide (like 5-iodouracil) in the presence of a palladium catalyst, a copper co-catalyst, and a base. This reaction facilitates the formation of a new carbon-carbon bond between the alkyne and the halogenated pyrimidine base. For example, 5-iodo-substituted pyrimidine precursors can be converted to their 5-propynyl counterparts using Sonogashira coupling with propyne (B1212725) gas plos.org.

Research findings highlight the effectiveness of Sonogashira coupling in synthesizing C-5 alkynyl pyrimidine nucleoside analogues. A general procedure for the preparation of such compounds involves the reaction of a 5-iodouracil derivative with an acetylene (B1199291) derivative in the presence of diisopropylethylamine, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide in an anhydrous solvent like dimethylformamide nih.gov.

Regioselective Functionalization Strategies

Regioselective functionalization is crucial in the synthesis of substituted pyrimidines to ensure the desired group is introduced at a specific position on the ring structure rsc.orgrsc.orgmdpi.comresearchgate.net. In the context of this compound synthesis, regioselective methods are employed to direct the introduction of the propynyl group specifically to the C-5 position of the uracil ring. This is often achieved through the strategic placement of activating or directing groups on the uracil or pyrimidine precursor, or by utilizing reaction conditions that favor functionalization at the C-5 position. Halogenation, particularly iodination at the C-5 position, is a common regioselective step that precedes the palladium-catalyzed cross-coupling reactions like Sonogashira coupling plos.org.

Synthesis of this compound-Containing Oligonucleotides and Nucleosides

This compound and its modified nucleoside forms are valuable building blocks for the synthesis of oligonucleotides with altered properties, such as increased thermal stability and enhanced binding affinity to complementary nucleic acid sequences google.comrsc.org.

Solid-Phase Oligonucleotide Synthesis Integration

Solid-phase oligonucleotide synthesis is the predominant method for preparing synthetic oligonucleotides wikipedia.org. This technique involves the sequential addition of nucleotide building blocks to a growing oligonucleotide chain that is anchored to a solid support wikipedia.org. This compound-containing oligonucleotides can be synthesized using standard solid-phase techniques, typically employing phosphoramidite (B1245037) chemistry google.comoup.com.

The process involves using suitably protected nucleoside phosphoramidite building blocks, including those containing this compound or its derivatives wikipedia.orgoup.compsu.edu. These phosphoramidites are sequentially coupled to the free hydroxyl group of the growing oligonucleotide chain on the solid support wikipedia.org. After each coupling step, the chain is typically capped and oxidized before the next phosphoramidite is added wikipedia.org. This allows for the precise incorporation of this compound at specific positions within the oligonucleotide sequence google.com.

Research has demonstrated the successful incorporation of this compound into oligonucleotides using automated solid-phase DNA synthesis. nih.gov. The coupling time for phosphoramidites containing modified bases like 5-propynylcytidine may be extended to ensure efficient incorporation nih.gov.

Incorporation into Modified Nucleosides (e.g., 2'-Deoxy-5-propynylcytidine)

This compound can be incorporated into modified nucleosides, expanding the range of building blocks available for nucleic acid research and therapeutic development. A notable example is the synthesis of 2'-deoxy-5-propynylcytidine.

The synthesis of 2'-deoxy-5-propynylcytidine typically involves the modification of 2'-deoxycytidine (B1670253) or its precursors. The propynyl group is introduced at the C-5 position of the cytosine base, often via Sonogashira coupling, similar to the synthesis of this compound plos.orgpsu.edu. For instance, 2'-deoxy-5-iodocytidine can be converted to 2'-deoxy-5-propynylcytidine using a palladium(0)-catalyzed Sonogashira cross-coupling reaction with propyne gas psu.edu. Protecting groups, such as the trifluoroacetyl group for the amino group of cytosine, are often employed during the synthesis to prevent unwanted side reactions chemblink.com.

Molecular and Conformational Analyses of 5 Propynyluracil Within Nucleic Acid Architectures

Impact of the 5-Propynyl Group on Nucleobase Conformation

Glycosylic Bond Torsion Angle

The glycosidic bond torsion angle (χ) describes the relative orientation of the nucleobase with respect to the sugar. For pyrimidines like uracil (B121893) and 5-propynyluracil, this angle is typically defined by the atoms O4′-C1′-N1-C2. x3dna.org Studies on 2'-deoxy-5-propynyluridine in the crystalline state have revealed that the nucleoside can adopt different anti conformations around the N-glycosidic bond. iucr.orgnih.gov For instance, one conformer showed a χ angle of -134.04°, while another exhibited a χ angle of -162.79°. iucr.orgnih.gov These values fall within the anti range, which is the preferred orientation for pyrimidines in standard B-form DNA and A-form RNA helices. leibniz-fli.de However, the specific values and the existence of multiple conformers in the solid state highlight the influence of the propynyl (B12738560) group on the flexibility and preferred orientation of the base relative to the sugar.

Sugar Pucker Conformations

The sugar pucker conformation refers to the non-planar arrangement of the sugar ring (ribose or deoxyribose). The two most common sugar puckers in nucleic acids are C2′-endo (South conformation), typically found in B-form DNA, and C3′-endo (North conformation), characteristic of A-form RNA. acs.orgvanderbilt.edu The sugar pucker is correlated with the glycosidic torsion angle. leibniz-fli.de In the case of 2'-deoxy-5-propynyluridine in the crystalline state, two distinct sugar pucker conformations were observed. iucr.orgnih.gov Conformer 1 adopted a C2′-endo pucker (S-type), while conformer 2 showed an S sugar pucker described as a twisted C2′-endo–C3′-exo. iucr.orgnih.gov This suggests that the 5-propynyl modification can influence the dynamic equilibrium between different sugar pucker states, potentially favoring or altering the distribution between the C2′-endo and C3′-endo conformations depending on the local structural context within a nucleic acid.

Inclination of the Propynyl Group with Respect to the Pyrimidine (B1678525) Ring Plane

The orientation of the 5-propynyl group relative to the plane of the pyrimidine ring is another important conformational parameter. Structural analysis of 2'-deoxy-5-propynyluridine in the crystalline state indicates a coplanar orientation of the propynyl group with respect to the pyrimidine ring. iucr.orgnih.gov This coplanar arrangement allows the propynyl group to extend outwards from the base, potentially engaging in interactions with neighboring bases or the surrounding environment within a nucleic acid helix. This orientation is thought to contribute to enhanced base stacking and hydrophobic interactions, which can play a role in the increased thermal stability observed for oligonucleotides containing this compound. iucr.orgnih.govplos.org

Structural Analysis in Solid-State Conformations

Solid-state structural analysis, particularly through X-ray crystallography, provides detailed insights into the precise atomic arrangement and conformation of molecules in a crystalline lattice. Studies on 2'-deoxy-5-propynyluridine have revealed the existence of multiple conformations within the asymmetric unit of the crystal structure. iucr.orgnih.gov As discussed in the previous sections, these conformers exhibit differences in glycosidic bond torsion angles and sugar pucker conformations. iucr.orgnih.gov

Data from the crystal structure of 1-(2-deoxy-β-D-erythro-pentofuranosyl)-5-(prop-1-ynyl)pyrimidin-2,4(1H,3H)-dione (2'-deoxy-5-propynyluridine) are summarized below:

| Conformer | Glycosylic Bond Torsion Angle (χ) | Sugar Pucker Conformation | Exocyclic C4′-C5′ Bond Conformation | Propynyl Group Orientation |

| 1 | -134.04° | C2′-endo (S-type) | +sc (gauche, gauche) | Coplanar with pyrimidine ring |

| 2 | -162.79° | S (twisted C2′-endo–C3′-exo) | +sc (gauche, gauche) | Coplanar with pyrimidine ring |

This solid-state data provides direct evidence for the conformational flexibility of this compound when incorporated into a nucleoside and highlights how the crystal packing environment can influence the adopted conformations.

Intermolecular Hydrogen Bonding Networks in Modified Nucleosides

Hydrogen bonding plays a critical role in the structure and stability of nucleic acids, including base pairing within duplexes and triplexes, as well as interactions with the solvent and other molecules. atdbio.com The incorporation of modified nucleosides like this compound can influence the hydrogen bonding networks within nucleic acid architectures.

Mechanistic Investigations of 5 Propynyluracil Interactions with Nucleic Acids

Modulation of DNA Duplex Stability

The incorporation of 5-propynyluracil into DNA strands can modulate the stability of duplex structures through various mechanisms, including contributions to thermodynamic parameters, enhancement of base stacking, and influence on Watson-Crick base pairing.

Thermodynamic Contributions to Duplex Formation

Studies have indicated that the substitution of thymine (B56734) with this compound in oligonucleotides can lead to modest increases in DNA duplex stability. atdbio.comgoogle.com This enhanced stability is a key factor in the utility of this compound in various molecular biology applications. The thermodynamic basis for this stabilization involves favorable changes in enthalpy and entropy associated with duplex formation, although specific detailed thermodynamic parameters (ΔH, ΔS, ΔG) for standard DNA duplexes containing this compound compared to thymine were not extensively detailed in the provided sources.

Enhanced Base Stacking Interactions

A significant factor contributing to the increased stability observed with this compound is the enhancement of base stacking interactions. The propynyl (B12738560) group at the C5 position is believed to increase the hydrophobic nature of the base, which facilitates improved stacking interactions between adjacent bases in the nucleic acid helix. researchgate.netub.edu This enhanced stacking provides additional stabilizing forces to the duplex structure.

Stereochemical Effects of this compound with Phosphorothioate (B77711) Linkages on DNA/RNA Hybrid Duplex Stability

The combination of this compound with phosphorothioate (PS) linkages, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by sulfur, introduces stereochemical considerations that impact duplex stability, particularly in DNA/RNA hybrids. Phosphorothioate linkages exist as two stereoisomers, Rp and Sp. Research has shown that the combination of this compound and (Rp)-PS linkages in a DNA strand can significantly increase the thermal stability of a DNA/RNA hybrid duplex. rsc.orgrsc.orgdntb.gov.uarsc.org This specific stabilization effect is attributed to the spatial proximity of the sulfur atom in the (Rp)-PS linkage and the propynyl group of this compound within the DNA/RNA hybrid structure. rsc.orgrsc.org While both (Sp)- and (Rp)-PS linkages can affect duplex stability, the (Rp) isomer in conjunction with the 5-propynyl modification demonstrates a more pronounced stabilizing effect on DNA/RNA hybrids compared to the (Sp) isomer or standard phosphodiester linkages. rsc.orgrsc.org

Table 1: Illustrative Thermal Stability (Tm) Data for Duplexes (Based on Search Results)

| Oligonucleotide Composition | Complementary Strand | Linkage Type | Stereochemistry | Approximate Tm (°C) | Source (Illustrative) |

| DNA with this compound | DNA | Phosphodiester | N/A | Modestly Increased | atdbio.comgoogle.com |

| DNA with this compound and PS linkages | RNA | Phosphorothioate | (Rp) | Significantly Increased | rsc.orgrsc.orgdntb.gov.uarsc.org |

| DNA with this compound and PS linkages | RNA | Phosphorothioate | (Sp) | Lower than (Rp) | rsc.orgrsc.org |

| DNA with Thymine and Phosphodiester linkages | RNA | Phosphodiester | N/A | Baseline | rsc.orgrsc.org |

| DNA with this compound and PS linkages | DNA | Phosphorothioate | (Rp) | Slightly Lower Stab. than DNA/RNA hybrid | rsc.orgrsc.org |

| DNA with Thymine and Phosphodiester linkages | DNA | Phosphodiester | N/A | Baseline | rsc.orgrsc.org |

Enhancement of DNA Triple Helix Formation

This compound is particularly effective in enhancing the formation and stability of DNA triple helices, structures involving a third oligonucleotide strand binding within the major groove of a DNA duplex.

Increased Binding Affinity in Triplex-Forming Oligonucleotides (TFOs)

The incorporation of this compound into triplex-forming oligonucleotides (TFOs) has been shown to significantly enhance their binding affinity to target DNA duplexes, thereby stabilizing the resulting triple helix structure. rsc.orgdntb.gov.uanih.govrsc.orgnih.govgoogle.comgoogle.comgoogle.com This stabilization is especially notable for parallel triplexes, where this compound substitution for thymine is more favorable for stability compared to 5-propynylcytosine (B130867) substitution for cytosine. ub.edursc.orggoogle.com The hydrophobic nature of the propynyl group contributes to this enhancement by facilitating desolvation and improving stacking interactions within the triplex. ub.edu Studies comparing various base analogs have demonstrated that this compound is effective in enhancing third-strand binding to target duplexes, contributing to increased triplex stability. nih.govoup.com This enhanced binding affinity makes this compound a valuable modification for designing stable TFOs for various applications. google.com

Table 2: Relative Triplex Stabilization by Base Analogs (Based on Search Results nih.govoup.com)

| Target Duplex Base Pair | Third Strand Base Analog | Relative Triplex Stabilization (Qualitative Order) |

| T.A (inverted) | This compound | More stabilizing than T, 5-pC, C, A |

| C.G (inverted) | This compound | More stabilizing than T, 5-BrU, C, 5-meC, 5-BrC, 5-pC, G, Hy, A, 2-AP, 2,6-DAP |

| A.T (direct) | This compound | More stabilizing than 2,6-DAP, Hy, G, C, 5-meC, A, 2-AP; Comparable to T, 5-BrU |

| G.C (direct) | This compound | More stabilizing than 5-BrU, T, Hy, A, 2-AP, 2,6-DAP, G; Less stabilizing than 5-pC, 5-BrC, C, 5-meC |

Influence of this compound on Magnesium Dependence for Triplex Formation

Triplex formation, where a third oligonucleotide strand binds within the major groove of a DNA duplex, is influenced by various factors, including pH and the presence of divalent cations like magnesium (Mg²⁺) rsc.orgreading.ac.uk. In the pyrimidine (B1678525) motif of triplexes, formation is typically favored by low pH and high magnesium concentrations nih.gov. However, the incorporation of 5-propynyl-2'-deoxyuridine (pdU) into triplex-forming oligonucleotides (TFOs) has been shown to render pyrimidine-motif triplex structures less sensitive to Mg²⁺ concentration researchgate.net. Studies have demonstrated that pdU-modified TFOs exhibit superior binding characteristics at lower magnesium concentrations compared to TFOs containing only 2'-deoxythymidine nih.gov. For example, at 1 mM Mg²⁺, a significant increase in melting temperature (Tm) of 30 °C was observed for pdU-containing 15-mers binding to an A:T rich site, indicating substantial binding even at physiologically low Mg²⁺ levels nih.gov. This suggests that this compound can promote triplex formation under conditions that are less favorable for unmodified oligonucleotides, potentially due to enhanced base stacking interactions provided by the propynyl group researchgate.net.

Interactions with RNA Structures and Function

This compound also interacts with RNA structures, influencing their stability and function, particularly in the context of RNA interference.

Duplex Formation with Complementary Single-Stranded RNA Targets

Oligomers containing this compound residues have demonstrated enhanced binding capacities to single-stranded RNA targets, leading to the formation of duplex structures with increased thermal stability (Tm) compared to duplexes formed by control oligomers with conventional bases google.com. This increased thermal stability is a key property imparted by the incorporation of this compound, suggesting stronger or more stable interactions between the modified oligonucleotide and the complementary RNA strand google.com.

Effects on RNA Interference (RNAi) Activity

RNA interference (RNAi) is a gene silencing mechanism triggered by small interfering RNAs (siRNAs) nih.govsigmaaldrich.com. The efficacy of RNAi is dependent on the properties of the siRNA duplex, including its thermal stability and the specific sequence and modifications present nih.govfrontiersin.org.

Impact on siRNA Thermal Stability (Tm)

The incorporation of this compound into siRNAs has been shown to increase the thermal stability of the siRNA duplex nih.govnih.gov. Studies have reported that this modification can increase thermal stability by approximately 1.3 to 1.8 °C per modification nih.gov. All C-5 substitutions, including the bulky 5-propynyl modification, were found to increase the thermal stability of siRNA duplexes containing them nih.gov.

Here is a table summarizing the impact of different modifications on siRNA thermal stability:

| Modification | Effect on Tm (°C per modification) |

| This compound | +1.3 to +1.8 |

| 5-Methyluracil | +0.2 to -0.7 |

| Dihydrouracil | -3 to -5 |

| 2-Thiouracil | 0 to +2 |

| 2,6-Diaminopurine | Increase (forms 3 H-bonds with U) |

Positional Effects of this compound Incorporation on Gene Silencing Activity

While this compound increases siRNA thermal stability, its effect on gene silencing activity is dependent on its position within the siRNA structure nih.govnih.gov. Studies have indicated that the bulky 5-propynyl modification can be detrimental to RNA interference activity, particularly when incorporated at the 5′-end of the guide strand nih.govnih.gov. This disruption may be attributed to steric hindrance caused by the bulky group interacting with proteins around the seed region of the RNA-induced silencing complex (RISC) nih.govnih.gov. The detrimental effects were found to be greatest at the 5′-half of the guide strand, suggesting close steric approach of RISC proteins with that end of the siRNA/mRNA duplex nih.gov. This highlights the importance of positional effects when incorporating modified nucleobases into siRNAs for therapeutic applications nih.govnih.gov.

Non-Enzymatic Template-Directed Nucleic Acid Synthesis

Non-enzymatic template-directed nucleic acid synthesis is a process where a new nucleic acid strand is formed based on a template strand without the aid of enzymes like polymerases. This process is considered relevant to models of the origin of life, particularly the RNA world hypothesis mdpi.comresearchgate.netnih.gov. A key challenge in non-enzymatic synthesis is achieving efficient and accurate copying of genetic information mdpi.comresearchgate.net.

Efficiency of the this compound-Diaminopurine (Up·D) Base-Pair in Non-Enzymatic Transcription of DNA

Research has investigated the efficiency of non-natural base pairs in non-enzymatic transcription. The base pair formed between this compound (Up) and diaminopurine (D) has shown promise in this context rsc.orgrsc.orgnih.gov. Studies have found that the Up·D base pair is more effective in non-enzymatic transcription compared to the natural thymine-adenine (T·A) pair rsc.orgrsc.orgnih.gov. Under conditions where the natural T·A base pair fails to facilitate efficient transcription, a DNA template containing Up can effectively direct the incorporation of D into a growing RNA strand rsc.orgrsc.orgnih.gov.

The enhanced efficiency of the Up·D base pair is attributed to improved stacking and pairing characteristics compared to T·A rsc.org. While natural A·U(T) base pairs form two hydrogen bonds, D, which is 2,6-diaminopurine, can form three hydrogen bonds with a complementary base rsc.orgwikipedia.org. This increased hydrogen bonding potential contributes to the improved stability of the Up·D pair rsc.org. Additionally, 5-propynylation of pyrimidine nucleobases has been shown to confer favorable long-range cooperativity and unusual stability to Watson-Crick base pairs with three hydrogen bonds rsc.org.

The success of the Up template in directing the incorporation of D into an oligonucleotide strand may stem from these properties that propynyl groups confer on nucleic acid helices rsc.org. The ability of diaminopurine to completely replace adenine (B156593) in the genetic material of some bacteriophages further supports its potential for integration into genetic material rsc.orgwikipedia.org.

Comparative Analysis with Natural Thymine-Adenine (T·A) Base Pairs in Abiotic Copying Assays

Comparative studies in abiotic copying assays have highlighted the limitations of the natural T·A base pair and the advantages of the Up·D pair rsc.orgrsc.orgnih.gov. In non-enzymatic polymerization reactions, the natural A·U(T) base pair is known to underperform compared to the G·C base pair rsc.org. This is partly due to the weaker hydrogen bonding pattern (two hydrogen bonds) in A·U(T) compared to G·C (three hydrogen bonds), resulting in diminished stability rsc.org. Additionally, uracil (B121893) (U) and thymine (T) make smaller contributions to helix stacking energy compared to the other natural nucleobases, further contributing to the underperformance of the A·U(T) pair rsc.org.

The Up·D base pair addresses these limitations by providing improved stacking and pairing characteristics rsc.org. The increased hydrogen bonding potential of D with Up (potentially forming three hydrogen bonds) and the favorable stacking interactions provided by the propynyl group on uracil contribute to a more stable and efficiently copied base pair under abiotic conditions rsc.org.

Research indicates that while activated natural nucleotides can slowly form phosphodiester-linked RNA non-enzymatically, the weakly pairing bases adenine and uracil are copied very poorly nih.gov. The use of modified nucleotides like diaminopurine and C5-(1-propynyl)uracil has been explored to improve the efficiency of non-enzymatic copying researchgate.netnih.gov. These modified nucleotides, when present in both the monomer and template contexts, can allow for the effective copying of homopolymeric templates nih.gov.

The following table summarizes some key differences and performance aspects discussed:

| Feature | Natural T·A Base Pair | This compound·Diaminopurine (Up·D) Base Pair |

| Hydrogen Bonds | 2 | Potentially 3 |

| Stability | Lower | Higher |

| Stacking Energy | Lower contribution from T | Improved contribution from Up |

| Efficiency in Non-Enzymatic Transcription | Lower, can fail under certain conditions rsc.orgrsc.orgnih.gov | Higher, effective under conditions where T·A fails rsc.orgrsc.orgnih.gov |

While the Up·D base pair shows enhanced efficiency in non-enzymatic transcription of DNA templates, achieving robust and sequence-general polynucleotide replication remains a challenge in the field of prebiotic chemistry researchgate.netacs.org.

Enzymatic Interactions and Metabolic Pathways of 5 Propynyluracil

Interaction with Pyrimidine (B1678525) Catabolic Enzymes

Dihydropyrimidine (B8664642) Dehydrogenase (DPD) Inhibition Studies

5-Propynyluracil is recognized as a powerful inhibitor of dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of pyrimidine bases such as uracil (B121893) and thymine (B56734). This inhibition is of significant clinical interest due to DPD's role in the breakdown of fluoropyrimidine chemotherapy drugs like 5-fluorouracil (B62378) (5-FU).

This compound acts as a mechanism-based inactivator of DPD. nih.gov This type of inhibition, also known as suicide inhibition, occurs when the enzyme converts the inhibitor into a reactive intermediate. This intermediate then binds irreversibly, often covalently, to the enzyme, leading to its inactivation. For this compound, the inactivation process involves the enzyme's catalytic machinery acting upon the uracil analogue. The presence of NADPH, a required cofactor for DPD activity, enhances the rate of this inactivation, which is characteristic of mechanism-based inhibitors that require enzymatic processing to become reactive. nih.gov

The efficacy of DPD inactivation by 5-substituted uracil analogues is highly dependent on the nature and size of the substituent at the 5-position. nih.gov A direct comparison between this compound and its lower homologue, 5-ethynyluracil, reveals significant differences in their inactivation efficiency.

Research has demonstrated that 5-ethynyluracil is a markedly more potent inactivator of DPD than this compound. The inactivation efficiency, expressed as the ratio kinact/Ki, was found to be 500-fold greater for 5-ethynyluracil. nih.gov This substantial difference highlights a strong structure-activity relationship where the smaller ethynyl (B1212043) group at the C-5 position is sterically more favorable for the inactivation process than the larger propynyl (B12738560) group. nih.gov

| Compound | Relative Inactivation Efficiency (kinact/Ki) | Key Structural Feature |

|---|---|---|

| 5-Ethynyluracil | ~500x greater than this compound | C≡CH group at C5 |

| This compound | Baseline | CH2C≡CH group at C5 |

The mechanism-based inactivation of DPD by 5-alkynyluracils, including this compound and 5-ethynyluracil, culminates in the covalent modification of an amino acid residue within the enzyme's active site. nih.gov Studies using radiolabeled [2-14C]5-ethynyluracil confirmed that the inactivator becomes permanently attached to the enzyme. The radiolabel was retained even after denaturation of the protein with 8 M urea, a result that strongly suggests a covalent bond was formed. nih.gov

Further investigation involving tryptic digests of the inactivated enzyme led to the isolation of a radiolabeled peptide. While the exact position of the modified amino acid was not definitively determined for 5-ethynyluracil, previous work with another mechanism-based inactivator, 5-iodouracil (B140508), identified a cysteine residue as the site of covalent attachment. nih.govnih.gov This suggests that a nucleophilic cysteine residue in the DPD active site attacks the reactive intermediate generated from the 5-alkynyluracil, leading to the irreversible loss of enzymatic activity. nih.gov

Thymidine (B127349) Phosphorylase (TPase) Substrate Activity

Thymidine phosphorylase (TPase) is a key enzyme in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of thymidine and deoxyuridine to their respective bases (thymine and uracil) and 2-deoxyribose-1-phosphate. wikipedia.org The primary function of TPase is catabolic, breaking down nucleosides. wikipedia.org For a compound like this compound, which is a pyrimidine base, to be considered a substrate for the reverse reaction, it would need to be converted to its corresponding nucleoside, 1-(2-deoxy-β-D-ribofuranosyl)-5-propynyluracil.

However, there is a lack of direct scientific literature demonstrating that this compound or its nucleoside analogue acts as a substrate for thymidine phosphorylase. The enzyme's substrate specificity is tightly regulated, and modifications to the pyrimidine ring can significantly impact recognition and catalysis.

The substrate specificity of thymidine phosphorylase is a critical factor determining its activity. While the enzyme can process its natural substrates, thymidine and deoxyuridine, and some analogs, its activity is highly sensitive to structural changes in the nucleoside. wikipedia.orgnih.gov

Several factors contribute to the likely lack of substrate activity for a modified pyrimidine like this compound:

Steric Hindrance at the C5 Position: The active site of TPase forms a cavity that accommodates the pyrimidine base of the nucleoside substrate. wikipedia.org While modifications at the C5 position are generally better tolerated than at other positions like C6, the size and nature of the substituent are crucial. researchgate.net The bulky and rigid propynyl group (–CH₂–C≡CH) at the C5 position of this compound likely creates significant steric hindrance, preventing the proper orientation of the pyrimidine ring within the active site for catalysis to occur.

Enzyme Conformation: Substrate binding to TPase induces a conformational change, shifting the enzyme from an "open" to a "closed" state that is essential for the catalytic reaction. nih.gov A molecule that cannot bind correctly due to steric or electronic factors, such as a nucleoside with a large C5 substituent, may fail to induce this necessary conformational change, thus precluding it from being a substrate.

Focus on Deoxyribonucleosides: TPase specifically acts on 2'-deoxyribonucleosides like thymidine and deoxyuridine. wikipedia.org It does not process ribonucleosides (like uridine) efficiently due to steric clashes involving the 2'-hydroxyl group of the ribose sugar. nih.gov While this compound is a base, its corresponding nucleoside would need to possess the correct deoxyribose moiety to be considered a potential substrate. Even with the correct sugar, the modification on the base remains the primary obstacle.

Tolerance by Nucleic Acid Polymerases

The substitution of the methyl group at the C5 position of uracil (as found in thymine) with a larger propynyl group presents a potential steric challenge for the active sites of nucleic acid polymerases. The ability of these enzymes to tolerate and utilize this compound derivatives is a key determinant of their utility in various molecular biology techniques.

Recognition and Incorporation by RNA and DNA Polymerases

The efficiency with which a modified nucleotide is incorporated into a growing nucleic acid chain is a measure of its recognition and acceptance by the polymerase. Studies have investigated the substrate properties of 5-propynyl-2'-deoxyuridine-5'-triphosphate (5-propynyl-dUTP) with a range of DNA polymerases.

Research has shown that several thermostable DNA polymerases can recognize and incorporate 5-propynyl-dUTP. A comparative study of Taq, Vent (exo-), DeepVent (exo-), and KOD XL DNA polymerases revealed that Vent (exo-) DNA polymerase is particularly effective at incorporating this modified nucleotide. finechem-mirea.rufinechem-mirea.ru This suggests that the active site of Vent (exo-) polymerase can accommodate the steric bulk of the propynyl group more readily than the other tested polymerases. The successful incorporation of 5-propynyl-dUTP by these enzymes indicates that the modification does not completely disrupt the necessary interactions for catalysis. finechem-mirea.ru

The nature of the polymerase plays a significant role in the tolerance of such modifications. For instance, family B DNA polymerases, like Vent and Deep Vent, have been noted for their promiscuity in accepting modified nucleotides. nih.gov In primer extension reactions, Vent (exo-) DNA polymerase has been successfully used to incorporate nucleotides with a variety of modifications, including those with rigid propynyl linkers.

While the focus has been largely on DNA polymerases, the interaction of this compound with RNA polymerases is also of interest, particularly when DNA templates containing this modification are used for transcription. Studies on the transcription of DNA templates containing 5-alkyluracil derivatives by bacterial RNA polymerase have shown that modifications at the C5 position can be tolerated and can even influence transcription efficiency. For example, a template containing 5-ethyluracil, a close analog, led to a significant increase in transcription yield. nih.gov Although direct quantitative data for this compound is limited, these findings suggest that RNA polymerase can accommodate modifications at this position.

The following table summarizes the observed efficiency of various DNA polymerases in utilizing 5-propynyl-dUTP as a substrate.

| DNA Polymerase | Family | Observed Efficiency | Reference |

| Taq DNA Polymerase | A | Moderate | finechem-mirea.ru |

| Vent (exo-) DNA Polymerase | B | High | finechem-mirea.rufinechem-mirea.ru |

| DeepVent (exo-) DNA Polymerase | B | Moderate | finechem-mirea.ru |

| KOD XL DNA Polymerase | B | Moderate | finechem-mirea.ru |

This table is based on qualitative and comparative data from the cited research. Specific kinetic parameters were not available in the reviewed sources.

In Vitro Biological Activities of 5 Propynyluracil and Its Analogs

In Vitro Antiviral Activity

The antiviral potential of 5-propynyluracil and its related compounds has been explored, with a focus on their ability to inhibit viral replication in controlled cell culture environments.

Proposed Cellular and Viral Targets for Antiviral Action (e.g., interference with viral nucleic acid synthesis)

The mechanism of antiviral action for nucleoside analogs like this compound is often proposed to involve interference with viral nucleic acid synthesis ontosight.ai. These compounds, being structural mimetics of natural nucleosides, can be anabolized into their active triphosphate forms within the cell. These active forms can then compete with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by viral polymerases. This incorporation can lead to chain termination or the formation of dysfunctional nucleic acids, thereby inhibiting viral replication ontosight.ai. For some nucleoside analogs, selectivity against viruses is achieved through preferential phosphorylation by virus-encoded kinases, such as the VZV-encoded thymidine (B127349) kinase, which converts the analog into its monophosphate form, a crucial step for subsequent activation and interference with viral replication psu.edu.

Comparative Efficacy with Established Antiviral Agents in Cell Culture

Comparative studies in cell culture models are crucial for assessing the relative potency of novel antiviral candidates. For instance, netivudine, a nucleoside analogue metabolized to this compound, has demonstrated potent anti-VZV activity in vitro, being approximately seven times more potent than acyclovir (B1169) against a range of VZV clinical isolates and laboratory strains oup.comresearchgate.net. This comparison highlights the significant antiviral potential that can exist within this class of compounds. While this compound itself is described as lacking antiviral activity as a metabolite oup.com, the efficacy of its parent compound, netivudine, underscores the therapeutic interest in 5-propynyl-substituted nucleosides and their potential to outperform established antiviral agents in cell culture settings google.comaccscience.comepo.org.

In Vitro Anticancer Activity

Beyond antiviral research, this compound and its analogs have also been investigated for their potential in vitro anticancer properties, primarily through evaluating their cytotoxic effects on various cancer cell lines.

Cytotoxic Effects in Various Cancer Cell Lines

Studies have explored the cytotoxic effects of this compound and related uracil (B121893) derivatives on a range of human cancer cell lines uq.edu.aunih.gov. For example, some ascorbic acid (ASA) derivatives, including this compound ASA derivatives, have been evaluated for their effects on cell lines nih.gov. While some studies on ASA derivatives noted cytotoxic effects on normal human fibroblasts, indicating a potential lack of selectivity nih.gov, other research on different uracil analogs has shown significant cytotoxicity in various cancer cell lines, such as breast cancer cells (MCF-7) and colorectal cancer cell lines (HT-29 and HCT-116) mdpi.comresearchgate.netoatext.comnih.gov. The evaluation of these compounds across diverse cancer cell types helps to understand their spectrum of activity and potential therapeutic applications ontosight.ainih.govoatext.comgoogleapis.comfrontiersin.org.

Determination of Growth Inhibition Profiles and Half-Maximal Inhibitory Concentrations (IC50)

A key aspect of in vitro anticancer evaluation is the determination of growth inhibition profiles and the calculation of half-maximal inhibitory concentrations (IC50) mdpi.comoatext.comgoogleapis.comfrontiersin.org. The IC50 value represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. These values provide a quantitative measure of the compound's potency against specific cell lines.

While specific IC50 values for this compound across a broad panel of cancer cell lines are not extensively detailed in the provided snippets, related uracil analogs have been studied. For instance, a synthetic uracil analog, U-359, showed significant cytotoxicity in MCF-7 breast cancer cells with an IC50 value of 3.8 μM mdpi.com. In studies involving 5-fluorouracil (B62378) (5-FU), a related pyrimidine (B1678525) analog with established anticancer activity, IC50 values have been determined for various cancer cell lines, including colorectal cancer cells (HCT 116 and HT-29) oatext.comnih.gov. These studies highlight the methodology used to quantify the in vitro potency of uracil-based compounds against cancer cells.

Investigation of Cellular Mechanisms Underlying Anticancer Effects (e.g., cell cycle perturbation, apoptosis induction)

In vitro studies investigating the cellular mechanisms by which this compound and its analogs exert anticancer effects have primarily focused on their impact on cell cycle progression and the induction of apoptosis in various cancer cell lines. These mechanisms are critical targets for many antimetabolite chemotherapeutic agents, including the well-established uracil analog 5-fluorouracil (5-FU) acs.orgnih.gov. While direct studies specifically detailing the effects of this compound on cell cycle and apoptosis were not extensively found in the initial search, research on related uracil analogs, particularly 5-FU, provides a strong framework for understanding the potential mechanisms of this compound.

Antimetabolites like 5-FU disrupt DNA and RNA synthesis, primarily by inhibiting thymidylate synthase (TS), an enzyme essential for the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis acs.orgnih.gov. This inhibition leads to a depletion of thymidine nucleotides, which in turn affects DNA replication and repair, ultimately triggering cell cycle arrest and apoptosis acs.orgnih.gov.

Studies on 5-FU have demonstrated its ability to induce cell cycle arrest, often in the S-phase, due to its interference with DNA synthesis. For example, 5-FU has been shown to cause a significant increase in the percentage of cells in the S phase and a decrease in cells in the G0/G1 and G2/M phases in certain colorectal cancer cell lines researchgate.net. However, the specific phase of cell cycle arrest can vary depending on the cell line and drug concentration nih.gov. Some studies report G1-S phase arrest, while others indicate G2-M phase arrest or a combination, sometimes leading to mitotic catastrophe nih.gov. The induction of apoptosis by 5-FU is a key mechanism of its cytotoxic effect nih.govplos.org. This process can involve various pathways, including the caspase-dependent pathway nih.govmdpi.com. Research has shown that 5-FU treatment can lead to increased apoptosis rates in various cancer cell lines, such as oral squamous cell carcinoma and colorectal cancer cells nih.govnih.gov. The induction of apoptosis often involves the modulation of pro-apoptotic and anti-apoptotic proteins, such as upregulation of caspases, p53, and Bax, and downregulation of Bcl-2 nih.gov.

Table 1: Examples of Cell Cycle and Apoptosis Effects of a Related Uracil Analog (5-FU) in Cancer Cells (Illustrative based on search results)

| Cell Line | Treatment (5-FU Concentration/Duration) | Primary Cell Cycle Effect | Apoptosis Induction | Key Molecular Changes (if reported) | Source |

| SW620 (Colorectal Cancer) | 13 µg/m1 for 48 h | S-phase arrest | Increased | Not specified in detail | researchgate.net |

| SW480 (Colorectal Cancer) | 1000 ng/ml | G1-S phase arrest | Induced | Not specified in detail | nih.gov |

| SW480 (Colorectal Cancer) | 100 ng/ml | G1 arrest (24h), G2 arrest (72-144h) | Minority showed apoptosis (mitotic catastrophe) | Increased nuclear cyclin B1, induced 14-3-3sigma | nih.gov |

| HCT116 (Colorectal Cancer) | 100 ng/ml | G1 arrest (12-24h) | Induced | Not specified in detail | nih.gov |

| HCT116 (Colorectal Cancer) | 10 ng/ml | G2 arrest (24-72h) | Not specified | Not specified | nih.gov |

| Oral SCC Cell Lines (CA1, CA3, CA4, PP) | 20 mg/ml | Alteration in G1 and S fractions | Increased | Caspase-dependent pathway suggested | nih.gov |

| HT-29 (Colorectal Cancer) | Single agent or combination with 2-oxohexyl ITC | Not specified in detail | Synergistically induced with analog | Increased caspase 8 and 9 activity | mdpi.com |

| AGS (Gastric Cancer) | Single agent or combination with celastrol | S phase arrest with combination | Increased with combination | Not specified in detail | techscience.com |

| EPG85-257 (Gastric Cancer) | Single agent or combination with celastrol | S phase arrest with combination | Increased with combination | Not specified in detail | techscience.com |

| HeLa and SiHa (Cervical Cancer) | Single agent or combination with norcantharidin | Not specified in detail | Increased with combination | Caspase-dependent pathway, modulated apoptosis-related proteins | mdpi.com |

Applications and Methodological Advancements Utilizing 5 Propynyluracil

Development of Molecular Probes for Nucleic Acid Structure and Function Studies

Modified nucleobases, including 5-propynyluracil, have been explored in the development of molecular probes to investigate nucleic acid structure and function mdpi.com. These probes are designed to bind to specific nucleic acid sequences or structures, allowing for their detection, visualization, or manipulation mdpi.commdpi.com. The altered properties conferred by modifications like the 5-propynyl group can enhance probe affinity, specificity, and stability, which are crucial for effective targeting within complex biological environments mdpi.comgoogle.com. For instance, incorporating 5-(1-propynyl)pyrimidine residues into oligonucleotide probes has been shown to increase target affinity by enhancing duplex stability oup.comoup.com.

Engineering of Modified Oligonucleotides for Enhanced Binding and Stability

The incorporation of this compound into synthetic oligonucleotides represents a significant advancement in engineering molecules with enhanced binding affinity and increased stability google.comgoogle.com. Oligomers containing 5-substituted uracil (B121893) or cytosine residues, such as this compound and 5-propynylcytosine (B130867), demonstrate improved binding capacities with complementary single-stranded and double-stranded nucleic acid sequences compared to their unmodified counterparts google.com. This enhanced binding is attributed, in part, to favorable stacking interactions provided by the propynyl (B12738560) group researchgate.net. Modified oligonucleotides are often preferred over natural forms due to desirable properties such as enhanced cellular uptake, increased binding to the target, and increased stability in the presence of nucleases google.com.

Design of Antisense Oligonucleotides with Improved Hybridization Properties

Antisense oligonucleotides (ASOs) are synthetic molecules designed to hybridize with complementary RNA sequences to modulate gene expression genelink.com. The effectiveness of ASOs is directly linked to their ability to bind specifically and stably to their target mRNA genelink.comsigmaaldrich.com. Incorporating this compound into ASOs has been shown to improve their hybridization properties, leading to increased binding affinity to the target mRNA and enhanced stability google.comgenelink.comgenelink.com. This modification can contribute to greater inhibition of gene expression genelink.com. The enhanced binding affinity is particularly beneficial for ASO design, allowing for more effective targeting of specific RNA sequences google.comgoogle.com.

Optimization of Triplex-Forming Oligonucleotides (TFOs) for Gene Targeting

Triplex-forming oligonucleotides (TFOs) are designed to bind to the major groove of double-stranded DNA in a sequence-specific manner, forming a triple helix structure frontiersin.org. This triplex formation can be used to target specific genes for modulation of expression or directed genome modification frontiersin.orgnih.gov. A limitation of pyrimidine-motif TFOs is their favored formation at unphysiologically low pH and high magnesium concentrations nih.gov. The inclusion of 5-(1-propynyl)-2'-deoxyuridine (B1595973) (pdU), the deoxyribonucleoside analog of this compound, in pyrimidine (B1678525) TFOs has demonstrated superior binding characteristics at neutral pH and lower magnesium concentrations nih.gov. Studies have shown that pdU-modified TFOs form more stable triplexes than TFOs containing thymidine (B127349), exhibiting a significant increase in melting temperature (Tm) even at physiologically low Mg2+ concentrations nih.gov. This improved performance at physiological conditions suggests the utility of this compound modification in triplex-based gene targeting experiments and expanding the sequence repertoire for triple helix formation researchgate.netnih.gov.

Table 1: Comparison of Triplex Stability for TFOs (Generic Sequence 5' TTTTCTTTTTTCTTTTCT 3') Binding to A:T Rich Site

| TFO Composition | Mg2+ Concentration | ΔTm vs. T-containing TFO |

| Containing 5-(1-propynyl)-2'-deoxyuridine (pdU) | 1 mM | 30°C |

| Containing 2'-deoxythymidine (T) | 1 mM | 0°C (Reference) |

*Data derived from gel mobility shift assays and thermal dissociation profiles nih.gov.

Furthermore, this compound provides enhanced base stacking when replacing adjacent thymines in pyrimidine-motif triplex structures, contributing to triplex stability researchgate.net.

Contribution to Prebiotic Chemistry and Origin of Life Research

The study of prebiotic chemistry seeks to understand how the building blocks of life could have formed under the conditions of early Earth esr.iemdpi.com. Research in this area explores the potential for abiotic synthesis and assembly of molecules like nucleotides esr.ie. Within this context, modified nucleobases such as this compound have been considered for their potential roles in early informational polymers nih.gov. While the "RNA World" hypothesis posits RNA as a key early molecule, alternative or precursor molecules are also investigated researchgate.net. The base pair formed between this compound and diaminopurine has been identified as an efficient base pair for non-enzymatic transcription of DNA, suggesting a potential contribution of such modified bases to the processes that could have occurred in a pre-RNA world nih.gov. This line of research explores how alternative base pairs and modified nucleotides might have facilitated information transfer and replication before the emergence of the standard DNA/RNA system nih.gov.

Emerging Research Frontiers and Future Directions for 5 Propynyluracil Studies

Integration into Advanced Nucleic Acid Therapeutics (Conceptual Basis)

The incorporation of modified nucleobases like 5-propynyluracil into nucleic acid structures represents a key strategy in the development of advanced nucleic acid therapeutics. The conceptual basis for this integration lies in the ability of such modifications to enhance desirable properties of therapeutic oligonucleotides, such as increased binding affinity to target sequences, improved nuclease stability, and modulated pharmacokinetic profiles.

Oligonucleotides containing 5-substituted pyrimidines, including this compound, have shown enhanced binding capacities in forming duplexes or triplexes with single-stranded or duplex oligonucleotide targets. google.com. Specifically, the substitution of 5-unsaturated alkynyl-substituted uracil (B121893) residues for thymine (B56734) in oligomers targeting DNA duplexes has been shown to enhance binding affinity. google.com. Beyond improved binding, incorporating modified bases can contribute to the stability of nucleic acid structures. For instance, this compound has been explored for its ability to stabilize i-motif DNA structures oup.com.

The integration of this compound into nucleic acid therapeutics is conceptually linked to strategies that utilize modified nucleotides to improve the performance of various modalities, including antisense oligonucleotides, siRNAs, microRNAs, and ribozymes google.com. These modifications can influence base pairing and stacking interactions, providing new insights into nucleic acid flexibility, duplex recognition, and stability nih.gov. While clinical applications are outside the scope here, the fundamental research on incorporating 5-pU aims to understand how this modification impacts the fundamental properties of nucleic acids, paving the way for potential future therapeutic designs.

Novel Enzyme Inhibitor Design Based on the this compound Scaffold

The this compound scaffold presents an interesting foundation for the design of novel enzyme inhibitors. The modification at the 5-position of the uracil ring can influence the compound's interaction with enzymes involved in nucleic acid metabolism and potentially other biological pathways ontosight.ai. Nucleoside analogs like this compound can serve as substrates or inhibitors of enzymes, aiding in the understanding of enzymatic activities and metabolic pathways ontosight.ai.

Research has explored the potential of this compound derivatives in inhibiting specific enzymes. For example, a compound structurally related to this compound (with PubChem CID 76285486) has been identified as a potent inhibitor of Euchromatic histone methyltransferase 2 (EHMT2), also known as G9a googleapis.com. This suggests that the 5-propynyl pyrimidine (B1678525) scaffold can be adapted to target enzymes beyond those directly involved in nucleic acid synthesis or metabolism.

The design of enzyme inhibitors based on the this compound scaffold can leverage computational approaches, such as molecular docking and dynamics simulations, to predict binding affinities and understand interaction mechanisms nih.gov. These computational methods can help in the rational design of new derivatives with improved inhibitory potency and selectivity for target enzymes. The conceptual basis for this research lies in exploiting the chemical properties of the 5-propynyl group and the uracil ring to create molecules that can specifically interact with and modulate enzyme activity.

Advanced Biophysical Characterization of this compound-Containing Nucleic Acids

Techniques such as UV/Vis spectroscopy, Circular Dichroism (CD) spectroscopy, Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to analyze nucleic acids containing modified bases like this compound. UV absorption can reveal changes in the electronic structure upon modification nih.gov. CD spectroscopy is used to assess the conformation of nucleic acids in different conditions and temperatures, while UV/VIS or CD spectroscopy can also study the thermal stability of nucleic acid structures pacelabs.com. DSC allows for the direct measurement of thermal stability in solutions and can provide information about the unfolding of nucleic acid structures pacelabs.comkbibiopharma.com. NMR spectroscopy can be used to examine the structure of synthetic oligonucleotides, although it is often used primarily for characterization pacelabs.com.

Detailed biophysical studies, potentially involving techniques like HPLC and Mass Spectrometry (MS) for characterization and analysis of modified oligonucleotides nih.gov, are essential to correlate the presence of this compound with specific structural and stability changes. For instance, studies on other modified nucleobases have shown that modifications can lead to increased thermal stability of duplex structures google.com. Applying these techniques to this compound-containing nucleic acids helps to elucidate the precise impact of the propynyl (B12738560) group on the behavior of DNA and RNA.

Computational Chemistry and Molecular Dynamics Simulations of this compound Interactions

Computational chemistry and molecular dynamics (MD) simulations play a significant role in complementing experimental studies of this compound and its interactions. These methods provide atomic-level insights into the behavior of 5-pU within nucleic acid structures and during enzyme binding events.

Molecular dynamics simulations are particularly useful for simulating the dynamic behavior of molecular systems, including biomolecules like proteins, enzymes, and nucleic acids, in a simulated physiological environment nih.govmdpi.com. For this compound, MD simulations can be used to study how the propynyl group influences the flexibility and conformation of nucleic acid strands uq.edu.au. They can also provide insights into the stability of duplex or triplex structures containing 5-pU and the nature of the interactions between 5-pU and surrounding water molecules or ions.

Q & A

Q. How can researchers ensure reproducibility in this compound experiments?

- Methodological Answer :

- Protocol Detailing : Document reagent lot numbers, equipment calibration dates, and software settings.

- Data Sharing : Deposit raw spectra, chromatograms, and code in FAIR-aligned repositories (e.g., Figshare).

- Collaborative Verification : Partner with independent labs for cross-validation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.